molecular formula C8H6F3NO2 B1394857 4-(Trifluoromethyl)pyridine-3-acetic acid CAS No. 1227607-93-3

4-(Trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1394857
CAS RN: 1227607-93-3
M. Wt: 205.13 g/mol
InChI Key: YUZUMMPAYONDMB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative . It has an empirical formula of C7H4F3NO2 and a molecular weight of 191.11 . It is also known as 4-(Trifluoromethyl)nicotinic acid . It has been shown to be active in inhibiting the m2 phenotype of macrophages, which can lead to autoimmune diseases .


Synthesis Analysis

The synthesis of this compound involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of 1.417, a boiling point of 110 °C, and a density of 1.27 g/mL at 25 °C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Electro-organic Reactions

4-(Trifluoromethyl)pyridine-3-acetic acid plays a role in electro-organic reactions. A study by Utley and Holman (1976) demonstrated the inefficiency (3-20%) of trapping anodically generated radicals during the methylation and trifluoromethylation of pyridine, with significant positional selectivity observed in nuclear substitution, rationalized by the relative concentrations of pyridine and pyridinium ion and the role of the anode (Utley & Holman, 1976).

Metalation and Functionalization

Schlosser and Marull (2003) explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 4-(trifluoromethyl)pyridine. They found that this compound could be selectively metalated and carboxylated at different positions, depending on the reagent used, highlighting its versatile role in organic synthesis (Schlosser & Marull, 2003).

Vibrational Spectroscopy and Computational Studies

Vural (2016) conducted vibrational spectroscopy and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a related compound. They used Fourier transform infrared spectrometer and density functional theory (DFT) to investigate its structure and properties, providing insights into the physical and chemical characteristics of such compounds (Vural, 2016).

Corrosion Inhibition

In the context of materials science, Bouklah et al. (2005) studied the corrosion inhibition properties of related pyridine derivatives on steel surfaces in acidic solutions. Their findings suggest potential applications of such compounds in protecting metals against corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2005).

Synthesis of Complexes

Research by Ono, Kawamura, and Maruyama (1989) involved the synthesis of pyrroles and porphyrins using trifluoromethylated pyridinecarboxylic acid esters, showcasing the role of trifluoromethylated pyridines in the construction of complex organic molecules (Ono, Kawamura, & Maruyama, 1989).

Safety and Hazards

4-(Trifluoromethyl)pyridine-3-acetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wash thoroughly after handling, and wear protective gloves and eye/face protection .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-2-12-4-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZUMMPAYONDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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